molecular formula C17H9NO4.2H2O3S.2Na B1179903 Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite CAS No. 10181-46-1

Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite

Cat. No.: B1179903
CAS No.: 10181-46-1
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Description

Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite is a complex organic compound with the molecular formula C17H9NO4.2H2O3S.2Na. This compound is known for its unique chemical structure, which includes a naphthoquinoline core with hydroxyl and sulfite groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite typically involves the reaction of naphthoquinoline derivatives with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydrogen atoms on the naphthoquinoline core can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various quinone and dihydro derivatives, which have distinct chemical and physical properties. These products are often used as intermediates in the synthesis of other complex organic compounds .

Scientific Research Applications

Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and sulfite groups play a crucial role in its reactivity and biological activity. It is believed to exert its effects by modulating oxidative stress pathways and interacting with cellular enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-f]quinoline-7,12-dione, 5,6-dihydroxy-: This compound has a similar naphthoquinoline core but lacks the sulfite groups.

    Pyrroloquinoline quinone (PQQ): Another quinone derivative with antioxidant properties.

Uniqueness

Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite is unique due to the presence of both hydroxyl and sulfite groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Disodium 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione hydrogen sulfite is a complex organic compound with significant biological activity. This article provides an overview of its chemical properties, biological effects, and potential therapeutic applications based on diverse scientific literature.

Molecular Formula : C17_{17}H11_{11}NNa2_2O10_{10}S2_2
Molecular Weight : 405.4 g/mol
CAS Registry Number : 27318-90-7
IUPAC Name : Disodium 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione hydrogen sulfite

The compound features a naphthoquinone structure with hydroxyl groups that enhance its reactivity and biological interaction potential. The presence of sodium and sulfite ions contributes to its solubility and stability in aqueous environments.

Antioxidant Properties

Disodium 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione has been studied for its antioxidant capabilities. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups that can donate electrons. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can protect cells from oxidative stress and related damage .

Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor properties. Studies have shown that naphthoquinone derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of naphthoquinone have been reported to exhibit cytotoxic effects against several cancer cell lines .

The proposed mechanisms by which disodium 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione exerts its biological effects include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism or proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce ROS production in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several studies have focused on the biological implications of naphthoquinone derivatives:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the free radical scavenging ability of disodium 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione.
    • Methodology : DPPH assay was utilized to measure antioxidant activity.
    • Results : The compound demonstrated significant scavenging activity comparable to established antioxidants .
  • Antitumor Effects in vitro :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Methodology : MTT assay was performed to evaluate cell viability.
    • Results : A dose-dependent inhibition of cell growth was observed, indicating potential as an antitumor agent .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantFree radical scavenging
AntitumorInduction of apoptosis
DNA IntercalationDisruption of DNA replication
Enzyme InhibitionTargeting metabolic pathways in cancer cells

Properties

IUPAC Name

disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO4.2Na.2H2O3S/c19-14-8-4-1-2-5-9(8)15(20)12-11(14)10-6-3-7-18-13(10)17(22)16(12)21;;;2*1-4(2)3/h1-7,19-20H;;;2*(H2,1,2,3)/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJDOHTZKFAGGP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=C(C(=O)C(=O)C3=C2O)N=CC=C4)O.OS(=O)[O-].OS(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NNa2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10181-46-1
Record name 5,6-dihydroxynaphtho[2,3-f]quinoline-7,12-dione, compound with monosodium sulphite (1:2)
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